molecular formula C14H21N3O2 B153351 tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate CAS No. 182416-05-3

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

Cat. No. B153351
M. Wt: 263.34 g/mol
InChI Key: ISNSIRJTXRMJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical entity that appears to be a common structural motif in various research compounds. It is related to a family of piperidine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, including condensation, reduction, isomerization, and halogenation reactions. For example, an asymmetric synthesis of a related compound utilized diastereoselective reduction and efficient isomerization under basic conditions to obtain the desired enantiomerically pure compound . Another synthesis involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis methods have been optimized for large-scale operations and high yields, indicating their practicality for industrial applications .

Molecular Structure Analysis

X-ray diffraction studies have been extensively used to confirm the molecular structures of these compounds. The crystallographic data often reveal the presence of intermolecular interactions, such as hydrogen bonds and aromatic π-π stacking, which contribute to the stability of the crystal structure . The piperazine ring commonly adopts a chair conformation, and the dihedral angles between the rings in the molecules are indicative of their three-dimensional architecture .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions that are crucial for their transformation into biologically active compounds. These reactions include nucleophilic substitution, oxidation, and the formation of Schiff bases through coupling with aromatic aldehydes . The reactivity of these compounds is influenced by the substituents on the piperidine ring and the presence of electron-withdrawing or electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized using spectroscopic techniques such as NMR, MS, and FT-IR. These studies provide insights into the electronic environment of the molecules, molecular electrostatic potential, and frontier molecular orbitals . The thermal behavior and stability of these compounds can also be analyzed using DFT calculations and thermal analysis methods .

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This method provides general access to a wide range of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are fundamental structural motifs in numerous natural products and therapeutically relevant compounds (R. Philip et al., 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutic agent, involves various steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution. tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role in these synthetic routes, showcasing its significance in the development of pharmaceuticals with higher yield and commercial value (W. Mi, 2015).

Synthesis of Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones

The pyranopyrimidine core is crucial for medicinal and pharmaceutical applications due to its broad synthetic utility and bioavailability. Research emphasizes the role of hybrid catalysts in the synthesis of substituted pyranopyrimidines, highlighting the importance of tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in developing structurally complex and biologically significant molecules (Mehul P. Parmar et al., 2023).

Optoelectronic Materials Development

Quinazolines and pyrimidines, including tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate, are vital for the creation of novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit significant potential for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties (G. Lipunova et al., 2018).

Safety And Hazards

There is no specific information available on the safety and hazards of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. However, related compounds have been classified for their hazards1617.


Future Directions

The future directions for the study of “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate” are not explicitly available. However, related compounds have been studied for their potential applications414.


Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on “tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate”. Further research and studies would be needed for a more comprehensive understanding.


properties

IUPAC Name

tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSIRJTXRMJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592839
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate

CAS RN

182416-05-3
Record name tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

490 mg of the compound of step 2 of Example 25 was dissolved in 10 ml of ethanol, 100 mg of 10% palladium carbon was added, then the resultant mixture was agitated under hydrogen gas for 2 days. The catalyst was filtered out, the ethanol was distilled off, and the residue was refined with silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain the above-referenced compound in an amount of 160 mg (yield of 33%).
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.